

# 1-Bromo-6-methylcyclohexene chemical properties and structure

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## Compound of Interest

Compound Name: 1-Bromo-6-methylcyclohexene

Cat. No.: B14660853

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An In-depth Technical Guide to **1-Bromo-6-methylcyclohexene**: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of **1-bromo-6-methylcyclohexene** (CAS No. 40648-09-7), a substituted vinyl halide of interest in synthetic organic chemistry. We will delve into its structural and chemical properties, explore its spectroscopic signature, propose a logical synthetic pathway, and discuss its reactivity and potential applications for researchers, scientists, and professionals in drug development.

## Molecular Structure and Stereochemistry

**1-Bromo-6-methylcyclohexene** is a cyclic alkene featuring a bromine atom attached to one of the  $sp^2$ -hybridized carbons of the double bond, classifying it as a vinylic halide. The methyl group is situated on the adjacent  $sp^3$ -hybridized carbon (C6).

**Structural Analysis:** The molecule's core is a six-membered ring containing a C=C double bond, which imposes a degree of rigidity, forcing the atoms of the double bond and their immediate neighbors towards a planar arrangement. The carbon atom at position 6 (C6) is a stereocenter, meaning **1-bromo-6-methylcyclohexene** can exist as a pair of enantiomers: (R)-**1-bromo-6-methylcyclohexene** and (S)-**1-bromo-6-methylcyclohexene**. The specific stereochemistry can significantly influence its interaction with other chiral molecules, a critical consideration in pharmaceutical synthesis.

Caption: 2D structure of **1-bromo-6-methylcyclohexene** with numbering.

## Physicochemical and Spectroscopic Properties

While extensive experimental data for **1-bromo-6-methylcyclohexene** is limited in publicly accessible databases, its key properties can be calculated or predicted based on its structure. These properties are essential for planning reactions, purification, and storage.

### Physicochemical Data

The following table summarizes the key computed physicochemical properties for **1-bromo-6-methylcyclohexene**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> Br	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	175.07 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	40648-09-7	<a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	174.00441 Da	<a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[2]</a>
Complexity	105	<a href="#">[1]</a> <a href="#">[2]</a>

### Spectroscopic Signature (Predicted)

The structural elucidation of **1-bromo-6-methylcyclohexene** relies on standard spectroscopic techniques. Below are the expected spectral characteristics.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and potential diastereotopicity.

- Vinyl Proton (C1-H):** A single proton on the double bond, expected to appear as a multiplet in the downfield region of ~5.8-6.2 ppm. Its chemical shift is influenced by the adjacent bromine atom.
- Allylic Proton (C6-H):** The proton on the carbon bearing the methyl group should resonate around ~2.5-3.0 ppm. It would likely be a complex multiplet due to coupling with the methyl protons and adjacent methylene protons.

- Methyl Protons ( $-\text{CH}_3$ ): The three protons of the methyl group will appear as a doublet around  $\sim 1.0$ - $1.3$  ppm, split by the C6-H proton.
- Cyclohexene Ring Protons ( $-\text{CH}_2-$ ): The remaining six methylene protons on C3, C4, and C5 will produce a series of complex multiplets in the upfield region, typically between  $\sim 1.4$ - $2.2$  ppm.

$^{13}\text{C}$  NMR Spectroscopy: The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display seven distinct signals.

- Vinylic Carbons (C1, C2): The carbons of the double bond are expected in the  $\sim 120$ - $140$  ppm region. The carbon bearing the bromine (C2) will be further downfield.
- Allylic Carbon (C6): The carbon attached to the methyl group is expected around  $\sim 30$ - $40$  ppm.
- Methyl Carbon ( $-\text{CH}_3$ ): The methyl carbon signal should appear in the highly shielded region of  $\sim 15$ - $25$  ppm.
- Ring Carbons ( $-\text{CH}_2-$ ): The remaining methylene carbons will resonate in the  $\sim 20$ - $35$  ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides information on the functional groups present.<sup>[1]</sup>

- $=\text{C-H}$  Stretch: A peak of medium intensity is expected just above  $3000\text{ cm}^{-1}$  ( $\sim 3020$ - $3050\text{ cm}^{-1}$ ), characteristic of the vinylic C-H bond.
- C-H Stretch (Aliphatic): Strong absorptions just below  $3000\text{ cm}^{-1}$  ( $\sim 2850$ - $2960\text{ cm}^{-1}$ ) from the methyl and methylene groups.
- $\text{C}=\text{C}$  Stretch: A medium to weak absorption band around  $\sim 1640$ - $1670\text{ cm}^{-1}$  for the carbon-carbon double bond.
- C-Br Stretch: A strong absorption in the fingerprint region, typically  $\sim 500$ - $650\text{ cm}^{-1}$ .

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for bromine.[1]

- Molecular Ion ( $M^+$ ): Two peaks of nearly equal intensity at  $m/z$  174 and 176, corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.
- Key Fragments: A prominent peak at  $m/z$  95, resulting from the loss of the bromine radical ( $[M-\text{Br}]^+$ ). Further fragmentation of the cyclohexenyl cation would lead to smaller fragments.

## Synthesis of 1-Bromo-6-methylcyclohexene

A direct and reliable synthesis protocol for **1-bromo-6-methylcyclohexene** is not widely reported. However, a plausible and logical synthetic route can be designed starting from the readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of a vinyl triflate intermediate, which is a versatile precursor for vinyl halides.



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Caption: Proposed synthetic workflow for **1-bromo-6-methylcyclohexene**.

## Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established organometallic transformations. The use of a strong, non-nucleophilic base like LDA ensures the regioselective formation of the kinetic enolate away from the more substituted carbon. Trapping this enolate with triflic anhydride ( $\text{Tf}_2\text{O}$ ) yields a stable vinyl triflate. Vinyl triflates are excellent substrates for nucleophilic displacement of the triflate group by halides, providing a controlled route to the desired vinyl bromide.

Step 1: Synthesis of 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate

- To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 2.0 M). Cool the flask to  $-78\text{ }^\circ\text{C}$  in a dry ice/acetone bath.

- Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to form lithium diisopropylamide (LDA).
- Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, and stir for 1 hour at -78 °C to ensure complete enolate formation.
- To this solution, add trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O, 1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl. Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinyl triflate.

#### Step 2: Synthesis of **1-Bromo-6-methylcyclohexene**

- In a flame-dried flask under argon, dissolve the purified vinyl triflate (1.0 equivalent) in anhydrous THF (0.5 M).
- Add lithium bromide (LiBr, 3.0 equivalents) to the solution.
- Stir the reaction mixture at reflux (approx. 66 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- The resulting crude product can be purified by distillation under reduced pressure or flash chromatography to afford pure **1-bromo-6-methylcyclohexene**.

## Chemical Reactivity and Synthetic Applications

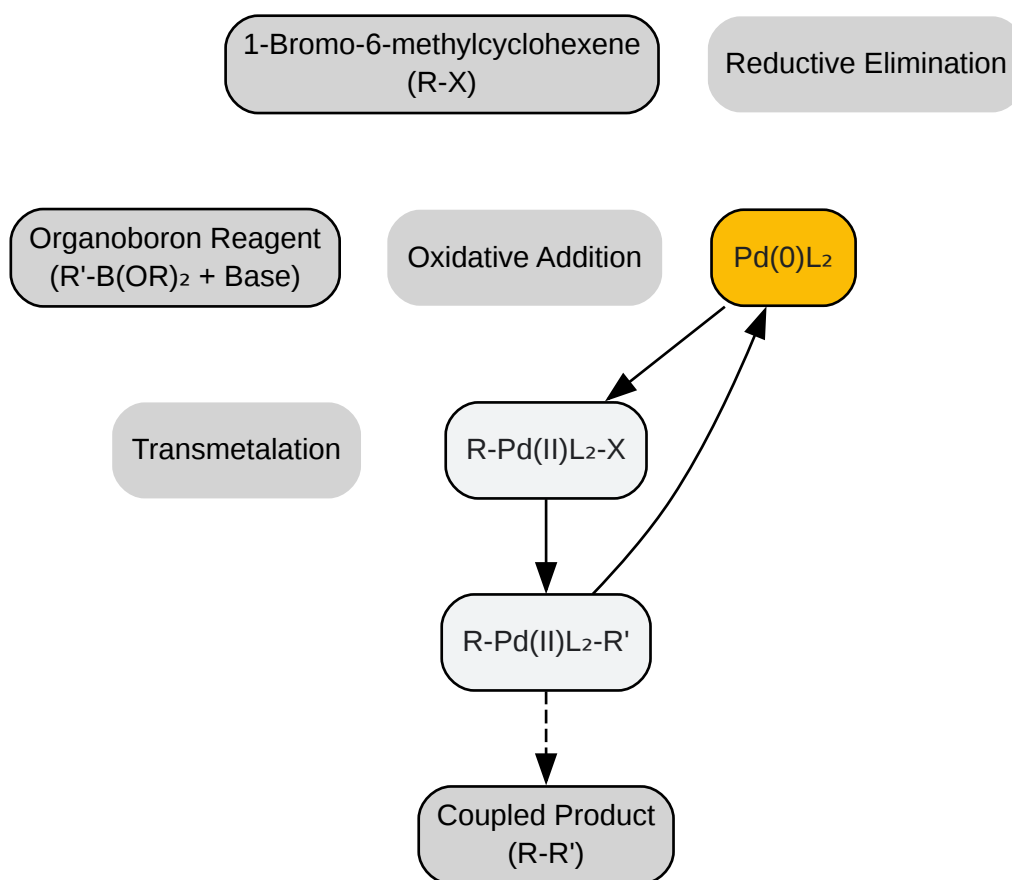
The reactivity of **1-bromo-6-methylcyclohexene** is dominated by the vinylic C-Br bond. Unlike alkyl halides, this bond is relatively inert to classic  $S_N1$  and  $S_N2$  reactions due to the high energy of the vinyl cation intermediate and the steric hindrance of the double bond. However, it is an excellent substrate for metal-catalyzed cross-coupling reactions.

## Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.

[3] **1-Bromo-6-methylcyclohexene** is an ideal substrate for introducing the 6-methylcyclohexenyl moiety onto various scaffolds.

- Mechanism Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron species to the palladium complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.



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## Sources

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